4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine
Description
Chemical Identity and Structural Elucidation
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-6-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine . This nomenclature follows hierarchical rules:
- The pyrimidine ring serves as the parent structure, with substitutions at positions 2, 4, and 6.
- The 2-position is occupied by an amine group (-NH₂), while the 4-position contains a chlorine atom.
- The 6-position features a piperidin-1-yl group, which is further substituted at the 4-position of the piperidine ring with a 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl moiety.
- The dimethoxyphenyl group specifies methoxy (-OCH₃) substituents at the 2- and 5-positions of the benzene ring.
This naming convention ensures unambiguous identification of the compound’s connectivity and functional groups.
Molecular Formula and Weight Analysis
The molecular formula C₂₀H₂₃ClN₆O₂ reflects the compound’s composition:
- 20 carbon atoms : Distributed across aromatic rings (pyrimidine, pyrazole, benzene) and aliphatic chains (piperidine).
- 23 hydrogen atoms : Including aromatic protons, methyl groups from methoxy substituents, and piperidine hydrogens.
- 1 chlorine atom : Positioned on the pyrimidine ring.
- 6 nitrogen atoms : Contributing to the pyrimidine, pyrazole, and amine functionalities.
- 2 oxygen atoms : From the methoxy groups.
The molecular weight, calculated as 414.9 g/mol , agrees with the formula mass derived from isotopic abundances.
Table 1: Atomic Composition and Molecular Weight
| Component | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon (C) | 20 | 240.2 |
| Hydrogen (H) | 23 | 23.2 |
| Chlorine (Cl) | 1 | 35.5 |
| Nitrogen (N) | 6 | 84.0 |
| Oxygen (O) | 2 | 32.0 |
| Total | – | 414.9 |
Structural Characterization Through Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
While experimental NMR data for this specific compound is not publicly available, predicted spectral features can be inferred from its structure:
- ¹H NMR :
- Aromatic protons : Multiplets between δ 6.5–8.0 ppm for the pyrimidine, pyrazole, and benzene rings.
- Methoxy groups : Singlets near δ 3.8 ppm for the two -OCH₃ groups.
- Piperidine protons :
- Axial/equatorial H atoms on the piperidine ring: δ 1.5–3.0 ppm (multiplet).
- N-linked H: δ ~2.5 ppm (broad, exchangeable).
- Pyrimidine amine : δ ~5.5 ppm (broad singlet, exchangeable).
- ¹³C NMR :
- Pyrimidine C2 (amine-bearing): δ ~155 ppm.
- Pyrimidine C4 (Cl-substituted): δ ~160 ppm.
- Aromatic carbons: δ 110–150 ppm.
- Methoxy carbons: δ ~55 ppm.
Table 2: Predicted ¹H NMR Signals
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrimidine H (C5/C6) | 7.2–8.0 | Singlet |
| Pyrazole H (C3/C5) | 6.5–7.0 | Doublet |
| Benzene H (ortho/meta to OCH₃) | 6.8–7.3 | Multiplet |
| Piperidine H (axial/equatorial) | 1.5–3.0 | Multiplet |
| Methoxy H (-OCH₃) | 3.8 | Singlet |
Mass Spectrometric Fragmentation Patterns
The molecular ion peak ([M]⁺ ) is expected at m/z 414.9. Key fragmentation pathways include:
- Loss of chlorine radical (Cl·) : m/z 379.9 ([M-Cl]⁺).
- Cleavage of the piperidine-pyrimidine bond :
- m/z 231.1 (piperidinyl-pyrazole fragment).
- m/z 183.8 (chloropyrimidinamine fragment).
- Demethylation of methoxy groups : Sequential losses of CH₃O· (m/z 31), leading to m/z 383.9 and 352.9.
Table 3: Hypothetical Mass Spectral Fragments
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M]⁺ | 414.9 | Intact molecular ion |
| [M-Cl]⁺ | 379.9 | Chlorine loss |
| [C₁₄H₁₇N₅O₂]⁺ | 231.1 | Piperidine-pyrazole moiety |
| [C₅H₄ClN₃]⁺ | 183.8 | Chloropyrimidinamine |
Infrared (IR) Functional Group Analysis
Theoretical IR absorption bands correlate with functional groups:
- N-H stretch (amine) : 3300–3500 cm⁻¹ (broad).
- C-H stretch (aromatic) : 3000–3100 cm⁻¹.
- C=C/C=N stretch : 1600–1500 cm⁻¹ (aromatic ring vibrations).
- C-O stretch (methoxy) : 1250–1050 cm⁻¹.
- C-Cl stretch : 550–850 cm⁻¹.
Table 4: Predicted IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H (amine) | 3300–3500 | Medium |
| C-H (aromatic) | 3000–3100 | Strong |
| C=N/C=C | 1500–1600 | Strong |
| C-O (methoxy) | 1050–1250 | Strong |
| C-Cl | 550–850 | Medium |
Properties
IUPAC Name |
4-chloro-6-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-28-13-3-4-17(29-2)14(9-13)16-10-15(25-26-16)12-5-7-27(8-6-12)19-11-18(21)23-20(22)24-19/h3-4,9-12H,5-8H2,1-2H3,(H,25,26)(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBCAHAQPHLERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C3CCN(CC3)C4=CC(=NC(=N4)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.
Attachment of the Dimethoxyphenyl Group: The next step involves the introduction of the dimethoxyphenyl group to the pyrazole ring. This can be done using a Friedel-Crafts acylation reaction.
Formation of the Piperidine Ring: The piperidine ring is then synthesized and attached to the pyrazole moiety through a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring and the introduction of the chloro group. This can be achieved through a series of condensation reactions involving appropriate precursors.
Industrial production methods for this compound may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, alternative solvents, and improved reaction conditions.
Chemical Reactions Analysis
4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and the formation of smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Overview
4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine is a complex organic compound with significant potential in various scientific research fields. Its unique structural features, including a pyrimidine ring, a piperidine moiety, and a dimethoxyphenyl group, make it a valuable subject for investigation in medicinal chemistry, biological research, and materials science.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. It may act as an inhibitor for specific enzymes or receptors involved in various diseases. For instance, compounds with similar structures have shown promise in treating metabolic disorders such as type 2 diabetes and obesity by modulating pathways related to insulin resistance and lipid metabolism .
Biological Research
In biological studies, this compound can be utilized to explore the effects of chemical modifications on biological activity. Researchers can study its interaction with various molecular targets to understand its mechanism of action better. The presence of the dimethoxyphenyl group may enhance its bioactivity and selectivity towards specific receptors or enzymes .
Pharmaceutical Development
The compound's unique structure makes it a candidate for developing new pharmaceuticals. Its potential as a lead compound in drug discovery is significant due to its ability to interact with multiple biological targets. This versatility allows for the design of derivatives that could improve efficacy and reduce side effects .
Materials Science
In materials science, this compound can be explored for its utility in synthesizing new materials with enhanced properties such as stability and reactivity. Its chemical structure may allow it to form complexes or polymers that have applications in coatings or advanced materials.
Case Study 1: Inhibition of Enzymatic Activity
Research has demonstrated that compounds structurally related to this compound can inhibit enzymes involved in glucose metabolism. For example, studies have shown that similar pyrazole derivatives effectively inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome .
Case Study 2: Therapeutic Applications
In clinical research settings, compounds derived from this chemical class have been tested for their efficacy in treating neurological disorders such as Alzheimer's disease. These studies focus on the ability of the compounds to penetrate the blood-brain barrier and their neuroprotective effects .
Mechanism of Action
The mechanism of action of 4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Pyrazole Hybrids
A closely related analog, 4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine (CAS: 1026093-00-4), shares the pyrimidine-pyrazole core but substitutes the 2,5-dimethoxyphenyl group with a 4-methoxyphenyl moiety. For example, methoxy groups in the para position may enhance π-π stacking interactions compared to ortho/meta substitution .
Another analog, 4-chloro-6-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine (CAS: 1026080-38-5), replaces the dimethoxyphenyl group with a furan ring. The furan’s lower electron-donating capacity and higher polarity likely reduce lipophilicity, impacting bioavailability .
| Compound | Substituent on Pyrazole | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Target Compound | 2,5-Dimethoxyphenyl | 384.87 | High lipophilicity, strong electron-donor groups |
| 4-Methoxyphenyl Analog | 4-Methoxyphenyl | 384.87 | Reduced steric hindrance, para substitution |
| Furan-Substituted Analog | 2-Furyl | 344.81 | Higher polarity, lower metabolic stability |
Kinase-Targeting Derivatives
The compound 4-(3-chloro-5-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine (CAS: 1256963-02-6) is a CDK4/6 inhibitor with a pyrimidine-amine scaffold. Unlike the target compound, it features an isopropyl group on the pyrazole and a dimethylamino-piperidine substituent. These modifications enhance its selectivity for cyclin-dependent kinases, demonstrating how substituent choice dictates target specificity .
Pyrimidine-Amines with Varied Linkers
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS: 1462286-01-6) lacks the piperidine linker and dimethoxyphenyl group, simplifying the structure. This compound’s reduced complexity may limit its biological activity spectrum but improves synthetic accessibility, highlighting trade-offs between functionality and practicality .
Comparative Bioactivity Data
| Compound | Reported Activity | Key Findings |
|---|---|---|
| Target Compound | Under investigation | Predicted kinase inhibition via docking studies |
| CDK4/6 Inhibitor (CAS: 1256963-02-6) | IC₅₀ = 2 nM (CDK4) | High selectivity due to isopropyl substitution |
| 4-Methoxyphenyl Analog | Not reported | Hypothesized reduced potency vs. dimethoxy |
Biological Activity
Overview
The compound 4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine is a complex organic molecule that has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its structure features a pyrimidine ring with a chloro substituent, a piperidine moiety, and a pyrazole group, which contribute to its diverse pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C20H23ClN6O2 |
| Molecular Weight | 392.88 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1026092-90-9 |
Anticancer Properties
Research indicates that compounds containing the 1H-pyrazole structure exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and liver cancers. The mechanism often involves targeting critical pathways such as:
- Topoisomerase II inhibition
- EGFR modulation
- Microtubule disruption
These mechanisms contribute to the compound's potential as an effective anticancer agent .
Antibacterial and Anti-inflammatory Effects
The compound also shows promise in antibacterial and anti-inflammatory applications. Studies have highlighted the effectiveness of pyrazole derivatives against bacterial strains and their ability to modulate inflammatory responses. This dual action is particularly beneficial in developing treatments for infections and inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer progression and bacterial virulence.
- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways that regulate growth and inflammation.
- Chemical Modifications : The presence of substituents like the dimethoxyphenyl group enhances its binding affinity to target sites .
Study on Anticancer Activity
A recent study synthesized several pyrazole derivatives and evaluated their anticancer properties against different cell lines. The results demonstrated that certain modifications led to enhanced antiproliferative effects, particularly on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The study concluded that structural optimization could yield potent anticancer agents based on the pyrazole scaffold .
Research on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of compounds similar to this compound. Results indicated that these compounds significantly reduced pro-inflammatory cytokine levels in vitro, suggesting their therapeutic potential in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine?
The compound is synthesized via multi-step reactions involving cyclization and condensation. For example, pyrimidine-2-amine derivatives are often prepared by refluxing intermediates (e.g., substituted pyrazoles) with morpholine and formaldehyde in ethanol, followed by crystallization . Key steps include optimizing solvent systems (e.g., ethanol for reflux) and purification via column chromatography to isolate the target compound .
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- HPLC (≥98% purity verification) and mass spectrometry for molecular weight confirmation .
- IR and NMR spectroscopy to validate functional groups (e.g., pyrazole C-H stretching at ~3100 cm⁻¹) and substituent positions .
- X-ray crystallography for resolving ambiguous stereochemistry in the piperidine or pyrimidine moieties .
Q. What safety protocols are critical during synthesis and handling?
- Use fume hoods for reactions involving volatile reagents (e.g., POCl₃ in cyclization steps) .
- Adhere to institutional Chemical Hygiene Plans, including 100% compliance with safety exams for lab courses and advanced research .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Discrepancies in activity (e.g., antimicrobial vs. anticancer assays) may arise from substituent effects or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) studies : Varying substituents on the 2,5-dimethoxyphenyl group to isolate pharmacophores .
- Dose-response profiling : Testing across multiple cell lines (e.g., IC₅₀ comparisons) to identify selective toxicity .
Q. What computational methods are effective for optimizing reaction yields?
- Quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
- Machine learning : Training models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal conditions .
Q. How can the compound’s binding interactions with target proteins be elucidated?
- Molecular docking : Simulate interactions with receptors (e.g., kinases) using software like AutoDock, focusing on hydrogen bonding with the pyrimidine-2-amine group .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Q. What strategies improve reproducibility in scaled-up synthesis?
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., reaction time, catalyst loading) to minimize variability .
- Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) to track intermediate formation and ensure consistency .
Methodological Considerations
Q. How to address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetate) to the pyrimidine ring for enhanced aqueous solubility .
Q. What techniques validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using UPLC .
Data Analysis and Reporting
Q. How to statistically analyze conflicting cytotoxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
